An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which enhances its solubility in organic solvents and allows for controlled deprotection in synthetic routes. The presence of a hydrazide moiety provides a reactive handle for the construction of more complex molecular architectures, such as hydrazones, pyrazoles, and other heterocyclic systems.[1][2] This compound serves as a valuable building block for creating diverse molecular scaffolds for the development of novel therapeutic agents.[3]
The Boc-protected piperidine motif is a common feature in many pharmaceutical compounds, offering a stable and versatile scaffold. The hydrazide functional group is also a well-established pharmacophore, known to contribute to a range of biological activities and to act as a linker in drug conjugates.[4][5][6]
Physicochemical Properties of Structurally Related Compounds
To provide an informed perspective on the likely properties of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate, the following tables summarize the available data for its key synthetic precursor, 1-Boc-piperidine-4-carboxylic acid, and other relevant analogs.
Table 1: General Properties of 1-Boc-Piperidine-4-Carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [7][8][9] |
| Molecular Weight | 229.27 g/mol | [7][8][9] |
| Appearance | Solid | [9] |
| CAS Number | 84358-13-4 | [7] |
Table 2: Calculated Physicochemical Parameters of 1-Boc-Piperidine-4-Carboxylic Acid
| Parameter | Value | Reference |
| XLogP3 | 1.1 | [7][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Exact Mass | 229.13140809 g/mol | [7] |
| Topological Polar Surface Area | 66.8 Ų | [7] |
Table 3: Physicochemical Data for Other Relevant Piperidine Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | - | 0.8 |
| 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C₁₁H₂₀N₂O₄ | 244.29 | 289-294 | -2.2 |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | - | 1.2 |
| tert-Butyl 4-iodopiperidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | - | 2.6 |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate.
The melting point is a crucial indicator of a compound's purity.[10]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[11][12]
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[11][13]
-
The capillary tube is placed in the heating block of the melting point apparatus.[12]
-
The sample is heated rapidly to determine an approximate melting range.
-
A second, fresh sample is then heated slowly (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[10]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.[13] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
-
Solubility provides insights into the polarity and functional groups of a molecule.[14]
-
Apparatus: Small test tubes, vortex mixer, spatula, and a selection of solvents.
-
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[15]
-
Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in portions.[15]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[15][16]
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[16]
-
The solubility profile across different solvents can help classify the compound based on its acidic, basic, or neutral nature.
-
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
-
Method 1: Potentiometric Titration
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (often a water-co-solvent mixture).
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[17]
-
-
-
Method 2: ¹H NMR Spectroscopy
-
Apparatus: NMR spectrometer.
-
Procedure:
-
¹H NMR spectra of the compound are recorded in a series of buffered solutions with known pH values.
-
The chemical shift of a proton sensitive to the ionization state of the molecule is monitored.
-
The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation. This method is particularly useful for determination in aqueous-organic solvent mixtures.[18][19][20]
-
-
LogP is a measure of a compound's lipophilicity, a critical parameter in drug design.[21]
-
Method 1: Shake-Flask Method
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[22]
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.[22]
-
The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[21]
-
-
-
Method 2: Reverse-Phase HPLC
-
Apparatus: HPLC system with a C18 column.
-
Procedure:
-
The retention time of the compound on a calibrated reverse-phase HPLC column is measured.[23]
-
A correlation is established between the logarithm of the retention time and the known LogP values of a series of standard compounds.[23]
-
The LogP of the unknown compound is then estimated from its retention time using this correlation.
-
-
Role in Drug Discovery and Synthesis
tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate is a versatile intermediate in synthetic and medicinal chemistry. The Boc-protecting group allows for selective reactions at the hydrazide moiety, which can then be deprotected under acidic conditions to reveal the piperidine nitrogen for further functionalization.
Caption: Synthetic route and applications of the title compound.
The diagram above illustrates the synthesis of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate from its carboxylic acid precursor. It also highlights its utility as a versatile building block in drug discovery, enabling the synthesis of various bioactive molecules and its potential incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs).[24]
Caption: General synthetic workflow utilizing the title compound.
This workflow demonstrates a typical synthetic sequence where the hydrazide moiety is first elaborated, followed by the removal of the Boc protecting group to allow for subsequent modification at the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. N-Boc-piperidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. acdlabs.com [acdlabs.com]
- 22. agilent.com [agilent.com]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. medchemexpress.com [medchemexpress.com]
